Oseltamivir-d3 Acid

説明

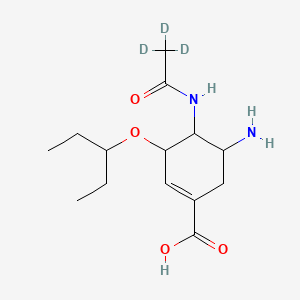

Oseltamivir-d3 Acid (C₁₄H₂₁D₃N₂O₄; molecular weight: 287.37 g/mol) is a deuterated analog of oseltamivir carboxylate (OSC), the pharmacologically active metabolite of the antiviral prodrug oseltamivir phosphate (Tamiflu®) . The compound is isotopically labeled with three deuterium atoms at the acetamido group (2,2,2-trideutero-acetamido substitution), which increases its molecular mass by 3 Da compared to the non-deuterated form .

This compound is synthesized to ensure high purity (≥98%) and is commercially available from suppliers like Toronto Research Chemicals and Daicel Pharma . Its primary application lies in bioanalytical studies, including pharmacokinetic (PK) assessments and bioavailability/bioequivalence (BA/BE) trials, where it compensates for matrix effects and ion suppression during LC-MS/MS analysis .

特性

IUPAC Name |

5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPYTRHICXVCS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Analogues

Key Insights :

- Deuterated vs. Non-Deuterated Forms: this compound exhibits identical chromatographic retention times to OSC but is distinguishable by its +3 Da mass shift (e.g., OSC: m/z 285.3 → 138.0; OSC-d3: m/z 288.3 → 200.0) . This allows precise quantification without interference from endogenous compounds.

- Comparison with Other Isotopically Labeled Standards : While deuterium labeling (e.g., -d3) is cost-effective and sufficient for most assays, ¹³C/¹⁵N-labeled compounds (e.g., zanamivir-¹³C¹⁵N₂) provide larger mass shifts, reducing the risk of isotopic cross-talk in complex matrices .

Analytical Performance

Key Insights :

- This compound demonstrates comparable accuracy and precision to non-deuterated OSC, validating its reliability as an IS .

- Zanamivir-¹³C¹⁵N₂, though used in lower concentration ranges, shows slightly wider variability due to its application in multi-drug panels .

Pharmacokinetic and Stability Considerations

Commercial and Regulatory Aspects

- Purity and Availability: this compound is supplied at ≥98% purity, meeting ISO 17034 standards for reference materials . In contrast, non-deuterated OSC impurities (e.g., hydroxy ether, acetamide derivatives) require rigorous chromatographic separation during method development .

- Cost Comparison : Deuterated standards (e.g., -d3, -d5) are typically 20–30% cheaper than ¹³C/¹⁵N-labeled analogs due to simpler synthesis routes .

準備方法

Temperature and Catalyst Effects

-

Microwave-assisted synthesis : Reduces reaction time from 72 hours to 24 hours while maintaining yields >80%.

-

Catalyst loading : Optimal Pd/C concentrations (2–5 wt%) balance deuteration efficiency and cost.

-

Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in O-sulfonylation steps.

Purification Techniques

-

Recrystallization : Ethyl acetate-petroleum ether mixtures achieve >98% purity in final products.

-

Chromatography : Reverse-phase HPLC resolves deuterated and non-deuterated species, critical for pharmacokinetic studies.

Analytical Characterization of this compound

Spectroscopic Methods

Chromatographic Purity

-

HPLC analysis : Retention time of 12.3 minutes (C18 column, 0.1% TFA in acetonitrile/water) with >99.5% purity.

Applications in Pharmaceutical Research

This compound serves as:

-

Internal standard : Quantifies oseltamivir in biological matrices via LC-MS/MS, minimizing matrix effects.

-

Metabolic studies : Deuterium labeling tracks drug distribution and clearance in in vivo models.

-

Stability testing : Evaluates hydrolytic resistance under physiological pH (1.2–7.4) and temperature (37°C) .

Q & A

Q. What is the primary role of Oseltamivir-d3 Acid in pharmacokinetic (PK) studies?

this compound serves as a deuterium-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify oseltamivir and its metabolites in biological matrices. Its isotopic distinction ensures minimal interference with the analyte of interest while enabling precise correction for extraction efficiency and matrix effects. For example, in plasma, breast milk, and urine studies, this compound is added before protein precipitation to normalize variability during sample preparation .

Q. Table 1: Key Applications in Analytical Workflows

Q. Why is deuterium labeling critical for this compound in mass spectrometry?

Deuterium labeling introduces a mass shift (Δ+3 Da) detectable by MS, allowing differentiation from the non-deuterated analyte. This ensures accurate quantification via isotopic dilution, where the internal standard compensates for variability in ionization efficiency and matrix effects. The chemical similarity between this compound and its non-deuterated counterpart guarantees comparable extraction recovery and chromatographic behavior .

Q. What validation parameters are essential when using this compound as an internal standard?

Method validation must include:

- Linearity : Assessed over the expected concentration range (e.g., 1–1000 ng/mL).

- Precision/Accuracy : Inter- and intra-day variability (<15% CV).

- Recovery : Comparison of spiked vs. unspiked samples.

- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion.

- Stability : Verify integrity under storage and processing conditions (e.g., freeze-thaw cycles) .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized for this compound in complex matrices?

Optimization involves:

Column Selection : Use polar-functionalized columns (e.g., Kinetex PFP) to improve retention and peak shape.

Mobile Phase : Acetonitrile/water with 0.1% formic acid enhances ionization efficiency.

Ion Source Settings : Adjust desolvation temperature and gas flow to minimize matrix interference.

Collision Energy : Fine-tune for maximal fragmentation of this compound and its analogs.

Validation should include testing in target matrices (e.g., breast milk, urine) to confirm robustness .

Q. Table 2: Example LC-MS/MS Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex PFP (100 × 2.1 mm, 2.6 µm) | |

| Mobile Phase | Acetonitrile/water + 0.1% formic acid | |

| Ionization Mode | Positive electrospray (ESI+) |

Q. How to resolve inconsistencies in deuterium retention during stability studies?

Deuterium loss (via H/D exchange) can occur under acidic/basic conditions or prolonged storage. Mitigation strategies include:

Q. How to model pharmacokinetic variability of this compound in immunocompromised populations?

Use population PK (PopPK) models to account for altered drug metabolism in immunocompromised patients. Key steps:

Data Collection : Serial plasma samples post-dose.

Compartmental Modeling : Fit data to 2- or 3-compartment models using software like NONMEM.

Covariate Analysis : Identify factors (e.g., renal function, drug-drug interactions) affecting clearance.

In Vitro-In Vivo Extrapolation (IVIVE) : Link PK data to antiviral efficacy using enzyme inhibition assays .

Q. What synthetic routes are viable for producing deuterated analogs like this compound?

Deuterium incorporation typically occurs during late-stage synthesis to preserve isotopic integrity. For this compound:

Starting Material : Use D-ribose derivatives to introduce chiral centers.

Deuterium Labeling : Exchange reactions at the acetamido group (e.g., using D2O under catalytic conditions).

Purification : Chiral chromatography to isolate enantiomerically pure product.

This approach balances cost-efficiency and isotopic purity, critical for large-scale research use .

Q. How to address matrix effects when quantifying this compound in heterogeneous samples?

Matrix effects vary by sample type (e.g., plasma vs. tissue homogenates). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。